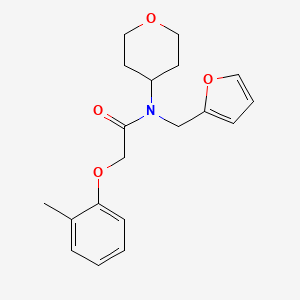
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTY720 or Fingolimod, and it is a synthetic derivative of myriocin, a natural product isolated from the fungus Isaria sinclairii.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide involves the reaction of furan-2-ylmethanol with tetrahydro-2H-pyran-4-ol to form the corresponding protected amine. This amine is then reacted with o-tolyl chloroacetate to form the final product.
Starting Materials
Furan-2-ylmethanol, Tetrahydro-2H-pyran-4-ol, o-Tolyl chloroacetate
Reaction
Step 1: Protection of tetrahydro-2H-pyran-4-ol with tert-butyldimethylsilyl chloride in the presence of imidazole to form the protected alcohol., Step 2: Reaction of furan-2-ylmethanol with the protected alcohol in the presence of triethylamine and 1,1'-carbonyldiimidazole to form the corresponding protected amine., Step 3: Reaction of the protected amine with o-tolyl chloroacetate in the presence of triethylamine to form the final product, N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide.
Mecanismo De Acción
FTY720 exerts its therapeutic effects by binding to sphingosine-1-phosphate (S1P) receptors, which are present on the surface of various cells, including lymphocytes. By binding to these receptors, FTY720 prevents the egress of lymphocytes from lymphoid organs, thereby reducing the number of immune cells that can migrate to the central nervous system and cause inflammation.
Efectos Bioquímicos Y Fisiológicos
FTY720 has several biochemical and physiological effects on the body. It has been shown to reduce the number of circulating lymphocytes, which can help to prevent autoimmune reactions. FTY720 also has anti-inflammatory effects, which can help to reduce tissue damage in various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTY720 has several advantages as a research tool. It is a potent and selective modulator of S1P receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, FTY720 also has some limitations. It has a relatively short half-life, which can make it difficult to maintain stable concentrations in vivo. Additionally, FTY720 can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on FTY720. One area of interest is the development of new derivatives of FTY720 that have improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the exploration of the role of S1P receptors in various physiological and pathological processes. Finally, there is a need for further research on the potential applications of FTY720 in other diseases, such as cancer and autoimmune disorders.
Aplicaciones Científicas De Investigación
FTY720 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of FTY720 is in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system, and it is characterized by inflammation, demyelination, and axonal damage. FTY720 has been shown to reduce the number of relapses in MS patients and delay the progression of the disease.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(oxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-15-5-2-3-7-18(15)24-14-19(21)20(13-17-6-4-10-23-17)16-8-11-22-12-9-16/h2-7,10,16H,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUEJDPEYZUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)
![1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)
![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2967042.png)
![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)
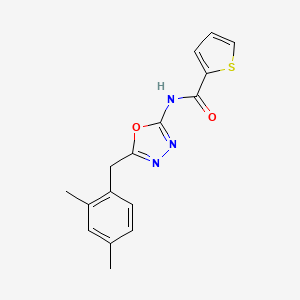
![tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2967048.png)
![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)
![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)
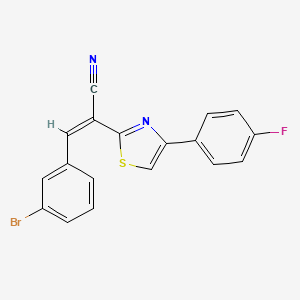
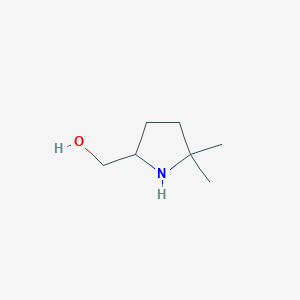
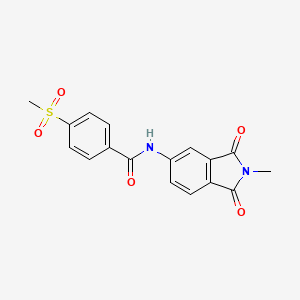
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)
![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide](/img/structure/B2967061.png)